Part 1: The Cornerstone Precursor: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
Part 1: The Cornerstone Precursor: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)thiazol-5-amine: Synthesis, Properties, and Applications
Introduction
2-Methyl-4-(trifluoromethyl)thiazol-5-amine is a fluorinated heterocyclic amine that holds significant potential as a versatile building block in medicinal and agrochemical research. The thiazole core is a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents, including antibiotics and anti-inflammatory drugs.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often improving its overall pharmacological profile.[3]
Direct experimental data for 2-Methyl-4-(trifluoromethyl)thiazol-5-amine is notably scarce in publicly accessible literature. Therefore, this guide adopts a foundational approach. We will first provide a detailed examination of its immediate and well-characterized precursor, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. Subsequently, we will present a scientifically grounded, proposed synthesis for the target amine, analyze its predicted chemical properties and reactivity, and explore its potential applications based on the established value of its core structural motifs.
The most logical and documented pathway to the target amine begins with its corresponding carboxylic acid. This intermediate is a stable, crystalline solid that serves as the primary entry point for derivatization at the C5 position of the thiazole ring.
Synthesis of the Carboxylic Acid Precursor
The synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is typically achieved via a Hantzsch-type thiazole synthesis followed by hydrolysis. The process begins with ethyl 4,4,4-trifluoroacetoacetate, a readily available starting material.[1][4]
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for the carboxylic acid precursor.
Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid [4][5]
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Step 1 & 2 (Halogenation and Cyclization): Ethyl 4,4,4-trifluoroacetoacetate is first chlorinated at the alpha position. The resulting ethyl 2-chloro-4,4,4-trifluoroacetoacetate is then reacted directly with thioacetamide in a suitable solvent like ethanol. This condensation and cyclization reaction forms the thiazole ring, yielding ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.
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Step 3 (Hydrolysis):
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To a solution of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (approx. 2 equivalents).
-
Heat the reaction mixture (e.g., to 85°C or 358 K) for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and slowly acidify to a pH of 1-2 using concentrated hydrochloric acid.[5][7]
-
A solid precipitate will form. Filter the solid, wash it with water and a non-polar organic solvent (like dichloromethane) to remove impurities.[5]
-
Dry the resulting white to off-white solid in a vacuum oven to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
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Physicochemical Properties of the Carboxylic Acid
The properties of this key intermediate are well-documented and summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₃NO₂S | [7][8][9] |
| Molecular Weight | 211.16 g/mol | [7][9] |
| Appearance | White to off-white or brown crystalline solid | [8][10] |
| Melting Point | 172 - 187 °C | [7][10][11] |
| Boiling Point | 285.5 ± 40.0 °C (Predicted) | [7] |
| Solubility | Limited solubility in water; soluble in methanol, DMSO | [7][8] |
| CAS Number | 117724-63-7 | [7][10] |
Part 2: Proposed Synthesis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
With the carboxylic acid in hand, a reliable method to access the target amine is the Curtius rearrangement. This classic transformation converts a carboxylic acid into a primary amine with the loss of one carbon atom, proceeding through an acyl azide and an isocyanate intermediate. This method is advantageous as it typically proceeds under mild conditions and with high yields.
Caption: Proposed Curtius rearrangement workflow for amine synthesis.
Proposed Experimental Protocol: Curtius Rearrangement
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Acyl Chloride Formation:
-
Suspend 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1 eq.) in a dry, inert solvent (e.g., toluene) with a catalytic amount of DMF.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (approx. 1.5 eq.) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the reaction is complete (cessation of gas evolution).
-
Remove the solvent and excess reagent under vacuum to yield the crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.[12][13] This intermediate is moisture-sensitive and should be used immediately.
-
-
Acyl Azide Formation:
-
Dissolve the crude acyl chloride in a dry, aprotic solvent like acetone or THF.
-
Cool the solution to 0°C and add a solution of sodium azide (NaN₃) (approx. 1.5 eq.) in a minimal amount of water dropwise, keeping the temperature below 5°C. Caution: Sodium azide is highly toxic, and acyl azides can be explosive. This step must be performed with extreme care behind a blast shield.
-
Stir the reaction at low temperature for 1-2 hours.
-
-
Rearrangement and Trapping:
-
Carefully extract the acyl azide into a non-polar solvent like toluene.
-
Heat the toluene solution gently (e.g., 80-100°C). The acyl azide will rearrange to the isocyanate, releasing N₂ gas.
-
To trap the isocyanate, the reaction can be performed in the presence of an alcohol (e.g., tert-butanol) to form a stable Boc-protected amine (carbamate).
-
-
Hydrolysis (Deprotection):
-
The resulting carbamate can be isolated and then hydrolyzed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product, 2-methyl-4-(trifluoromethyl)thiazol-5-amine.
-
Purify the final compound using column chromatography or recrystallization.
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Part 3: Physicochemical and Spectroscopic Profile (Predicted)
Without experimental data, we can predict the core properties and spectroscopic signatures of the target amine.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₅H₅F₃N₂S | Based on structure |
| Molecular Weight | 198.17 g/mol | Based on structure |
| Appearance | Likely a solid at room temperature | Aromatic amines are often solids |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Standard for small organic molecules |
| Basicity (pKa) | Lower than typical anilines | The thiazole ring and -CF₃ group are electron-withdrawing, reducing the basicity of the amine |
| ¹H NMR | - N-H protons (broad singlet, ~3-5 ppm)- Methyl protons (singlet, ~2.5-2.7 ppm) | Characteristic shifts for primary amine and methyl on a thiazole ring |
| ¹⁹F NMR | Singlet around -60 to -70 ppm | Typical range for a -CF₃ group attached to an aromatic ring |
| ¹³C NMR | - CF₃ carbon (quartet, ~120-125 ppm)- Aromatic carbons (~110-160 ppm) | Expected chemical shifts and coupling for the carbon backbone |
| IR Spectroscopy | - N-H stretch (two bands, 3300-3500 cm⁻¹)- C-F stretch (strong bands, 1100-1300 cm⁻¹) | Key functional group vibrations |
Part 4: Reactivity and Synthetic Utility
2-Methyl-4-(trifluoromethyl)thiazol-5-amine is a bifunctional molecule. The primary amine is the most reactive site, while the heterocyclic ring provides a stable scaffold.
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Reactions at the Amine Group:
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Acylation/Amide Bond Formation: The amine will readily react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a primary route to building more complex molecules and is central to the synthesis of many pharmaceuticals and agrochemicals.[14]
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Diazotization: Reaction with nitrous acid (HNO₂) would form a diazonium salt. While often unstable, this intermediate could be used in Sandmeyer-type reactions to install various functional groups (e.g., -OH, -Cl, -Br, -CN) at the C5 position.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
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-
Reactivity of the Thiazole Ring: The ring is generally stable. The electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic substitution, while the electron-donating amine group activates it. The overall reactivity towards electrophiles would be modest and directed by the amine group.
Part 5: Applications in Medicinal and Agrochemical Chemistry
While specific applications for this exact molecule are not documented, its structural components point to significant potential.
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Agrochemicals: The parent carboxylic acid is a key intermediate for the fungicide Thifluzamide .[4] This establishes the 2-methyl-4-(trifluoromethyl)thiazole scaffold as a validated toxophore in agricultural science. The amine derivative could be used to synthesize novel amide-based fungicides or insecticides with potentially different modes of action or improved properties.[1]
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Medicinal Chemistry: The 2-aminothiazole motif is a cornerstone of medicinal chemistry.[3] Derivatives have shown a vast range of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[2][14] The amine can serve as a starting point for synthesizing libraries of novel thiazole-5-carboxamides for high-throughput screening against various biological targets. For example, similar 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity.[14]
Part 6: Safety and Handling
No specific safety data sheet (SDS) exists for 2-Methyl-4-(trifluoromethyl)thiazol-5-amine. However, based on its structure and the data for its precursor, the following precautions are mandatory:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to its carboxylic acid precursor.[10] Aromatic amines can be toxic and should be handled with care.
-
Irritation: Likely to cause skin and serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.[10][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[8]
References
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Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap. Available at: [Link]
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- Safety Data Sheet - Fluorochem. (Source Details Unavailable)
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2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C6H4F3NO2S | CID 1486080 - PubChem. Available at: [Link]
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Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF - ResearchGate. Available at: [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. Available at: [Link]
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